molecular formula C8H6BrNS B8540348 3-Bromo-2-methyl-thieno[3,2-b]pyridine

3-Bromo-2-methyl-thieno[3,2-b]pyridine

Cat. No.: B8540348
M. Wt: 228.11 g/mol
InChI Key: ZDQVQJUITWEBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methyl-thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

3-bromo-2-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3

InChI Key

ZDQVQJUITWEBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

674 mg of 3-Bromo-thieno[3,2-b]pyridine (3.15 mmol) is dissolved in 12 ml of dry THF and cooled to −78° C. 2.3 ml of LDA-mono-tetrahydrofuran (1.5 M) solution in cyclohexane (3.46 mmol) is added to the mixture at −78° C. and stirred at −78° C. for 20 min. 0.22 ml of methyliodide (3.46 mmol) is added to the mixture and stirred at −78° C.→room temperature for 2 h. the reaction mixture is quenched by sat. NH4Cl and extracted with CH2Cl2. The separated CH2Cl2 is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt:2 M NH3 in MeOH=20:4:1) to give 618 mg of the title compound. Yield 86%. mass spectrum (m/e): 230 (M+1); 1H-NMR (CDCl3): 8.78 (dd, 1H, J=4.8 Hz, 1.4 Hz), 8.10 (dd, 1H, J=8.2 Hz, 1.4 Hz), 7.30 (dd, 1H, J=8.2 Hz, 4.8 Hz), 2.67 (s, 3H).
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
LDA mono-tetrahydrofuran
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
3.46 mmol
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Yield
86%

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